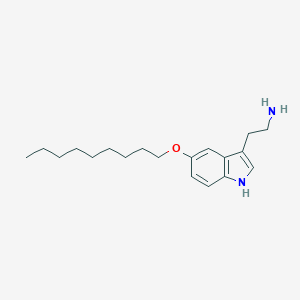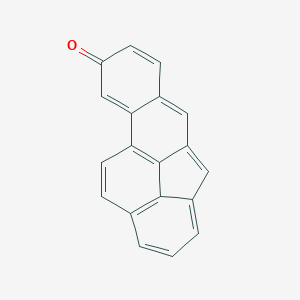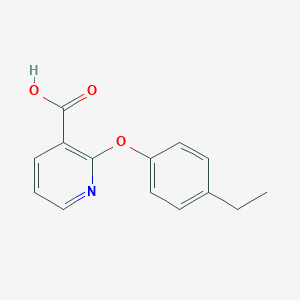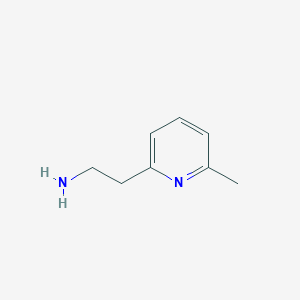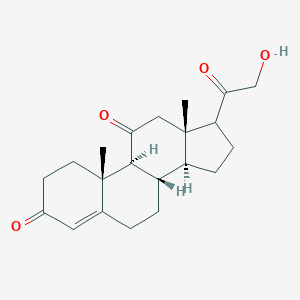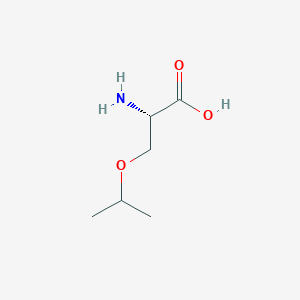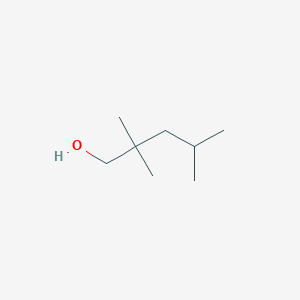
2,2,4-Trimethyl-1-pentanol
Overview
Description
2,2,4-Trimethyl-1-pentanol (TMP) is a five-carbon alcohol that has been used in a variety of scientific research applications for decades. It is a colorless liquid with a sweet, fruity odor and a boiling point of 126.3°C. TMP is a versatile compound that has been used in organic synthesis, biochemical and physiological research, and laboratory experiments.
Scientific Research Applications
Density and Viscosity of 2,2,4-Trimethylpentane Mixtures
The densities and viscosities of binary mixtures containing 2,2,4-trimethylpentane with various alcohols (1-propanol, 1-pentanol, 1-hexanol, and 1-heptanol) have been experimentally determined. This research is significant for understanding the physical properties of mixtures involving 2,2,4-trimethylpentane, which is essential for various industrial applications, including fuel formulations and material processing (Wang et al., 2015).
Interaction with Radiation and Potential Medical Imaging Applications
Cross Sections for Positron Impact with 2,2,4-Trimethylpentane
The interactions of 2,2,4-trimethylpentane with positrons have been studied, revealing crucial data for positron scattering. This information is particularly valuable for improving the accuracy of radiation detection devices and for better understanding the potential charged-particle-induced damage in biomolecular systems, indicating a significant potential in medical imaging techniques (Chiari et al., 2014).
Surface Tension in Binary Mixtures
Surface Tension of Binary Mixtures Involving 2,2,4-Trimethylpentane
The surface tension of binary systems containing 2,2,4-trimethylpentane with various 1-alkanols has been measured. Understanding the surface tension and its relation to composition and temperature is essential for several industrial and scientific applications, including the development of fuels and the study of fluid dynamics (Yue & Liu, 2016).
Ambient Detection and Quantification
Ambient Measurements of Related Compounds
Though not directly about 2,2,4-Trimethyl-1-pentanol, studies on related compounds, like 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM), have been reported, where TPM was detected and quantified in ambient air, indicating the methods and significance of monitoring organic compounds in the environment (Goliff et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
As a pentanol derivative, it may interact with biological systems through similar mechanisms, such as acting as a solvent or disrupting membrane structures .
Biochemical Pathways
It is known that 2,4,4-Trimethyl-1-pentanol is a principal metabolite of 2,2,4-trimethylpentane , suggesting that it may be involved in the metabolism of this compound.
Pharmacokinetics
Given its structural similarity to other alcohols, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a derivative of pentanol, it may have similar effects, such as acting as a solvent or disrupting membrane structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1-pentanol. For instance, the compound’s phase equilibria in supercritical carbon dioxide has been investigated . .
Properties
IUPAC Name |
2,2,4-trimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPDTVYIJETDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073158 | |
| Record name | 1-Pentanol, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.49 [mmHg] | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-44-4 | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Trimethylpentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2,2,4-Trimethyl-1-pentanol in polymer chemistry?
A1: this compound serves as a precursor to its methacrylate ester, 2,2,4-Trimethyl-3-on-1-pentyl methacrylate (TMPM). TMPM is a monomer that can undergo polymerization and copolymerization reactions. [] For instance, it readily polymerizes in the presence of an initiator like 2,2′-azobisisobutyronitrile (AIBN) and can be copolymerized with styrene. [] This makes it useful for creating various polymers and copolymers with potentially tunable properties.
Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?
A3: While the provided research doesn't directly compare the reactivity of this compound to other alcohols, it highlights the reactivity of its methacrylate ester, TMPM. [] The research suggests that TMPM exhibits higher reactivity compared to methyl methacrylate in polymerization reactions. [] This difference in reactivity likely stems from the bulky, branched structure of the TMPM side chain (derived from this compound) influencing the stability of reaction intermediates and steric hindrance during polymerization.
Q3: What is the significance of identifying this compound in the essential oil of Dendrobium moniliforme?
A4: The identification of this compound within the essential oil of Dendrobium moniliforme flowers represents the first reported instance of this compound in that specific plant species. [] This discovery contributes to the understanding of the phytochemical profile of Dendrobium moniliforme and could potentially pave the way for further investigation into the biological activity and potential applications of this essential oil.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



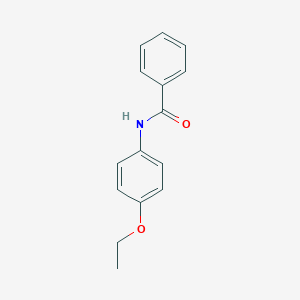

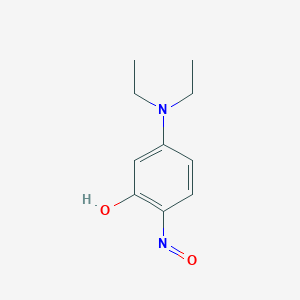

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
